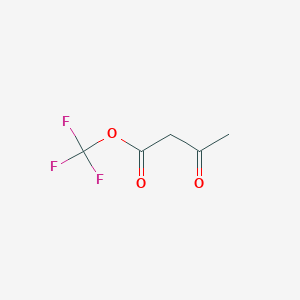

Trifluoromethyl 3-oxobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

668980-87-8 |

|---|---|

Molecular Formula |

C5H5F3O3 |

Molecular Weight |

170.09 g/mol |

IUPAC Name |

trifluoromethyl 3-oxobutanoate |

InChI |

InChI=1S/C5H5F3O3/c1-3(9)2-4(10)11-5(6,7)8/h2H2,1H3 |

InChI Key |

DSTCFVLLZSQKGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Trifluoromethyl 3 Oxobutanoate and Its Derivatives

Strategies for the Preparation of Trifluoromethyl 3-oxobutanoate Precursors

The most prevalent industrial method for synthesizing ethyl 4,4,4-trifluoroacetoacetate, a common form of this compound, is the Claisen condensation reaction. google.comchemicalbook.comgoogle.comguidechem.com This process involves the reaction of ethyl trifluoroacetate (B77799) with ethyl acetate (B1210297). google.comchemicalbook.comgoogle.com The reaction is typically catalyzed by a sodium ethoxide solution in an organic solvent. google.comgoogle.com This method is favored for its mild conditions, operational simplicity, and high conversion rates and product selectivity, making it suitable for large-scale industrial production. google.comgoogle.com

Another approach involves the use of sodium hydride in a solvent like hexanaphthene, where ethyl trifluoroacetate and ethyl acetate react, followed by acidification with hydrogen chloride gas. google.com The trifluoromethyl group in the resulting β-keto ester is pivotal as it significantly influences the reactivity, lipophilicity, and metabolic stability of the final products. nbinno.com

Cyclocondensation Reactions Involving this compound

This compound is a valuable substrate for cyclocondensation reactions, leading to the formation of various trifluoromethylated heterocyclic systems. These heterocycles are of significant interest in medicinal chemistry and agrochemicals.

Pyridines: Trifluoromethyl-substituted pyridines (TFMPs) are crucial components in numerous agrochemicals. nih.gov Cyclocondensation reactions using trifluoromethyl-containing building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate are a common strategy for synthesizing TFMP derivatives. nih.gov For instance, the synthesis of herbicides dithiopyr (B166099) and thiazopyr (B54509) commences with a cyclocondensation reaction between 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov

Pyrazoles: The synthesis of 3-trifluoromethylpyrazoles can be achieved through various routes. One method involves the reaction of trifluoromethylated N-acylhydrazones with nitroolefins via a [3 + 2] cycloaddition to form pyrazolidines, which can then be converted to pyrazoles. nih.gov Another approach is the trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent under transition-metal-free conditions. nih.gov Additionally, the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine (B178648) is a known route to produce 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, an intermediate for herbicides. google.com

Pyrroles: A metal-free method for synthesizing 3-trifluoromethyl pyrroles involves a cascade reaction of β-CF3-1,3-enynamides with primary alkyl amines. organic-chemistry.org This reaction proceeds through a highly regioselective 1,4-hydroamination/cyclization/aromatization sequence, where the electron-withdrawing trifluoromethyl group is essential for the reaction to proceed. organic-chemistry.org

Pyrimidinones (B12756618): Trifluoromethylated pyrimidinones can be synthesized by reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with an appropriate amidine hydrochloride in the presence of a base like triethylamine (B128534) (Et3N) and heating the mixture. frontiersin.org This method has been used to prepare compounds with activity against Mycobacterium tuberculosis. frontiersin.org

The reactivity of this compound extends to the synthesis of more complex polycyclic and fused ring systems. Three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone (B156872) with various dinucleophiles such as 1,2-diamines, 1,3-diamines, and 1,2-aminoalcohols leads to novel tricyclic azaheterocyclic structures. researchgate.net These reactions can produce trifluoromethyl-substituted cyclohepta-annulated derivatives of imidazo[1,2-a]pyridin-5-ones, oxazolo[3,2-a]pyridin-5-ones, and pyrido[1,2-a]pyrimidin-6-one, among others. researchgate.net

Multicomponent Reaction (MCR) Approaches Utilizing this compound

Multicomponent reactions (MCRs) provide an efficient pathway to synthesize complex molecules in a single step. This compound is a valuable component in such reactions.

A notable example is a one-pot, four-component reaction involving arylidene isoxazol-5-ones, aromatic aldehydes, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ammonium (B1175870) acetate. researchgate.net This catalyst-free reaction yields structurally diverse trifluoromethylated spirotetrahydropyridine-3-carboxylate derivatives. researchgate.net The high reactivity of the trifluoromethyl ketone group facilitates intramolecular attack by an amino group to form the final spiroheterocycle. researchgate.net Another one-pot MCR involves barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate, catalyzed by Et3N, to produce functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes. rsc.org

| MCR Components | Catalyst/Conditions | Product Class | Reference |

| Arylidene isoxazol-5-ones, aromatic aldehydes, ethyl 4,4,4-trifluoro-3-oxobutanoate, ammonium acetate | Catalyst-free, mild conditions | Trifluoromethylated spirotetrahydropyridines | researchgate.net |

| Barbituric acid, aromatic aldehydes, ethyl 4,4,4-trifluoro-3-oxobutanoate | Et3N | Trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes | rsc.org |

Catalytic Transformations of this compound

Catalysis plays a crucial role in enhancing the synthetic utility of this compound and its derivatives. Transition metals are particularly effective in mediating a variety of transformations.

Rhodium(II): Rhodium(II) acetate has been used to catalyze reactions of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate. acs.org These carbene X-H insertion reactions are key steps in synthesizing a diverse range of trifluoromethylated heterocycles, including oxazoles, thiazoles, imidazoles, and pyridines. acs.org For example, the rhodium(II)-catalyzed reaction with ethyl vinyl ether produces a dihydrofuran, which can be further reacted with amines to yield 2-trifluoromethylpyrroles. acs.org

Copper(II): Copper(II) catalysts are also employed in carbene insertion reactions with ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate to construct various heterocyclic systems. acs.org

Silver: Silver catalysts, such as AgOAc, have shown efficacy in three-component reactions involving 1,3-diones and diazoesters, which are structurally related to derivatives of this compound. nih.gov

Palladium: Palladium-catalyzed cross-coupling reactions are instrumental in forming C-CF3 bonds. researchgate.net For instance, the palladium-catalyzed trifluoromethylation of vinyl sulfonates provides a direct route to access trifluoromethylated alkenes. mit.edu Another significant application is the cross-coupling reaction of aryl trifluoroacetates with organoboron compounds, catalyzed by palladium complexes, to yield trifluoromethyl ketones. researchgate.net This process is believed to proceed via oxidative addition of the ester to a Pd(0) complex, followed by transmetallation and reductive elimination. researchgate.net

| Catalyst | Reactant Type | Transformation | Product Type | Reference |

| Rhodium(II) acetate | Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate | Carbene X-H insertion | Trifluoromethylated heterocycles (oxazoles, pyrroles, etc.) | acs.org |

| Copper(II) | Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate | Carbene insertion | Trifluoromethylated heterocycles | acs.org |

| Palladium(0) complexes | Aryl trifluoroacetates, Organoboron compounds | Cross-coupling | Aryl trifluoromethyl ketones | researchgate.net |

| Palladium complexes | Vinyl sulfonates, TMSCF3/TESCF3 | Cross-coupling | Trifluoromethylated alkenes | mit.edu |

Organocatalytic and Metal-Free Systems for Derivative Formation

Organocatalysis and metal-free synthesis have emerged as powerful tools for the construction of complex molecules, offering mild and environmentally benign alternatives to traditional metal-catalyzed reactions. In the context of this compound derivatives, these approaches have been successfully employed to synthesize a variety of heterocyclic compounds.

One notable example is the synthesis of pyranopyrazoles. A simple, green, and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been developed through a four-component reaction of various benzaldehydes, ethyl acetoacetate (B1235776) (a related β-ketoester), hydrazine hydrate, and malononitrile (B47326) under solvent-free conditions. This reaction is catalyzed by a Brønsted-acidic ionic liquid, 3-methyl-1-(4-sulphonic acid)butylimidazolium hydrogen sulphate, which is reusable. The key advantages of this method include high yields, shorter reaction times, and easy work-up without the need for chromatography. ias.ac.in

Another significant metal-free approach is the synthesis of pyrazoles. An efficient, metal-free synthesis of pyrazoles and chromenopyrazoles has been achieved from aldehyde hydrazones and acetylenic esters in trifluoroacetic acid under mild conditions. This method demonstrates a wide substrate scope and good functional group tolerance. researchgate.net Additionally, a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate has been described. This reaction proceeds through a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a researchgate.netnih.gov-H shift to afford the trifluoromethylated pyrazole (B372694) products in moderate to excellent yields. researchgate.net

Light-driven, catalyst-free and redox-neutral trifluoromethylation and alkylation of aromatics have also been reported, highlighting a novel strategy for engendering alkyl radicals. nih.gov

Asymmetric Synthesis and Stereocontrol in Derivatives of this compound

The development of asymmetric methods to control the stereochemistry of trifluoromethyl-containing molecules is of paramount importance, as the biological activity of such compounds is often dependent on their stereoisomeric form.

Chiral Auxiliary Approaches: Ethyl 4,4,4-trifluoroacetoacetate is a powerful building block for the synthesis of enantiopure chirons in the trifluoromethyl-β-amino acid series. sigmaaldrich.com Chiral auxiliaries are instrumental in these syntheses. For instance, enantiopure α-trifluoromethylated azetidine (B1206935) 2-carboxylic acid and homoserines have been synthesized from an oxazolidine (B1195125) intermediate obtained by condensing (R)-phenylglycinol with ethyl 4,4,4-trifluoroacetoacetate. sigmaaldrich.com Similarly, (S)- and (R)-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine have been synthesized from chiral CF3-oxazolidines derived from ETFAA. sigmaaldrich.com The use of a chiral auxiliary is crucial for synthesizing enantiopure enamines, which can then be reacted to form enantioenriched α-SCF3-tetrasubstituted β-keto esters. mdpi.com With an inexpensive chiral diamine like trans-1,2-diaminocyclohexane, these fluorinated products can be obtained with high enantioselectivity (up to 91% ee) after removal of the auxiliary. mdpi.com

Asymmetric Catalysis: Asymmetric hydrogenation is a key technique for producing chiral derivatives of this compound. The catalytic asymmetric hydrogenation of ethyl trifluoroacetoacetate has been studied with 4,4′ and 5,5′-diamBINAP-Ru(II) complexes, where increased enantioselectivity was observed in biphasic water/organic solvent conditions. researchgate.net Iridium-catalyzed asymmetric hydrogenation of β-keto esters using chiral ferrocenyl P,N,N-ligands has also been developed, affording β-hydroxy esters with up to 95% ee. rsc.org

| Catalyst/Method | Substrate | Product | Yield (%) | ee (%) | Reference |

| (R)-phenylglycinol auxiliary | Ethyl 4,4,4-trifluoroacetoacetate | α-Trifluoromethylated azetidine 2-carboxylic acid | - | high | sigmaaldrich.com |

| trans-1,2-diaminocyclohexane auxiliary | Ethyl 2-methyl-3-oxobutanoate | α-substituted-α-trifluoromethylthio-β-ketoesters | modest to good | up to 91 | mdpi.com |

| 4,4′ and 5,5′-diamBINAP-Ru(II) | Ethyl trifluoroacetoacetate | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | - | increased in biphasic system | researchgate.net |

| Chiral ferrocenyl P,N,N-ligands-Ir | β-keto esters | β-hydroxy esters | - | up to 95 | rsc.org |

| Bifunctional squaramide | Iminochromenes and phosphites | Chiral chromene derivatives | up to 95 | up to 98 | scispace.com |

Data presented as reported in the source. "-" indicates data not specified in the provided search results.

Diastereoselective synthesis provides a powerful strategy for creating complex molecules with multiple stereocenters. A highly diastereoselective synthesis of trifluoromethylated 1,3-dioxanes has been described, proceeding through an addition/oxa-Michael sequence under mild conditions with good substrate scope and acceptable to good yields. rsc.orgresearchgate.net This method allows for the efficient construction of these heterocyclic systems with high control over the relative stereochemistry.

Furthermore, a catalytic regio-, diastereo-, and enantioselective strategy has been introduced for the preparation of homoallylic alcohols bearing a stereogenic carbon center bound to both a trifluoromethyl group and a fluorine atom. This process, which utilizes a polyfluoroallyl boronate and is catalyzed by an in situ-formed organozinc complex, can be used for the diastereodivergent preparation of tetrafluoro-monosaccharides. nih.gov

| Reaction | Substrates | Product | Diastereoselectivity (dr) | Yield (%) | Reference |

| Addition/oxa-Michael sequence | Trifluoromethylated precursors | Trifluoromethylated 1,3-dioxanes | high | acceptable to good | rsc.orgresearchgate.net |

| Organozinc catalyzed addition | Polyfluoroallyl boronate and aldehyde | Homoallylic alcohols | high | - | nih.gov |

Data presented as reported in the source. "-" indicates data not specified in the provided search results.

One-Pot and Cascade Reaction Sequences

One-pot and cascade reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps in a single operation without isolating intermediates.

A notable example is the one-pot, three-component condensation of phenylhydrazines, aldehydes, and ethyl trifluoroacetoacetate, catalyzed by ytterbium perfluorooctanoate [Yb(PFO)3] under solvent-free conditions, followed by IBX-mediated oxidation to produce fully substituted trifluoromethyl-containing pyrazoles. thieme-connect.de This tandem approach provides a practical and efficient route to these important heterocyclic compounds.

Tandem Knoevenagel condensation-Michael addition reactions have also been utilized. For instance, a tandem cyclocondensation-Knoevenagel-Michael reaction of phenyl hydrazine, acetoacetate derivatives, and arylaldehydes has been reported for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. rsc.org This pseudo-five-component reaction is catalyzed by a novel N-bromo sulfonamide reagent. rsc.org

Emerging Synthetic Routes and Process Innovations for this compound Derivatives

The field of synthetic organic chemistry is continuously evolving, with new methodologies and process innovations being developed to access valuable molecules more efficiently and sustainably. For derivatives of this compound, several emerging trends are noteworthy.

Light-driven synthesis is a rapidly growing area, offering mild and sustainable conditions for chemical transformations. Recent advances in light-driven organic synthesis have enabled modular and practical strategies for constructing complex trifluoromethylated aliphatic amines from simple starting materials. rsc.org These methods include photoinduced reactions, photocatalytic methods, and metallaphotoredox-catalyzed transformations. rsc.org

The development of novel catalysts and reagents is another key area of innovation. For instance, new chiral phosphine (B1218219) ligands and ruthenium catalysts have been designed for the asymmetric hydrogenation of ketones and olefins, with applications in the synthesis of bioactive compounds through dynamic kinetic resolution. mdma.ch The direct O-trifluoromethylation of alcohols has also emerged as an efficient synthetic methodology, avoiding the need for pre-functionalization of substrates and thus minimizing waste. chemrevlett.com

Furthermore, there is a continuous effort to develop more efficient and scalable synthetic routes for trifluoromethylated new chemical entities, addressing the industrial challenges of manufacturing. jelsciences.com These innovations are crucial for the continued development of new pharmaceuticals and agrochemicals containing the trifluoromethyl group.

Reactivity Profiles and Mechanistic Investigations of Trifluoromethyl 3 Oxobutanoate

Exploration of the Active Methylene (B1212753) and Enol Form Reactivity

The presence of two electron-withdrawing groups (trifluoromethyl ketone and ester) flanking the central methylene (CH₂) group significantly increases the acidity of its protons, making it an "active methylene" compound. This acidity facilitates the formation of a stabilized enolate anion, which is a potent nucleophile. This enolate is a key intermediate in numerous carbon-carbon bond-forming reactions.

The enol form of Trifluoromethyl 3-oxobutanoate is also a crucial reactive species. Studies have shown that ethyl trifluoroacetoacetate exists significantly in its enol form, a Z-configuration, which participates as the ethylene (B1197577) component in cycloaddition reactions. researchgate.net The reactivity of this enol form is influenced by the strongly electron-withdrawing trifluoromethyl group, which accelerates reactions such as the [3+2] cycloaddition with nitrones. researchgate.netnih.gov

The nucleophilic character of the active methylene group is frequently exploited in Michael addition reactions. For instance, in the presence of a catalytic amount of triethylamine (B128534) (NEt₃), this compound readily reacts with arylidenemalononitriles. researchgate.netx-mol.com This reaction initiates with the Michael addition of the enolate of the β-ketoester to the activated alkene, forming the foundation for subsequent cyclization and the synthesis of complex heterocyclic structures. researchgate.net

Table 1: Michael Addition and Subsequent Cyclization of Ethyl 4,4,4-trifluoro-3-oxobutanoate

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Products | Reference |

|---|---|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Arylidenemalononitriles | NEt₃ | Ethanol | 2-Trifluoromethyl-3,4-dihydro-2H-pyran derivatives and 2-(Trifluoromethyl)piperidine (B127925) derivatives | researchgate.netx-mol.com |

Nucleophilic Addition Pathways of this compound

This compound possesses two electrophilic carbonyl centers: a highly electrophilic ketone and a less reactive ester. The strong electron-withdrawing effect of the CF₃ group significantly enhances the electrophilicity of the adjacent ketone carbonyl, making it a primary target for nucleophilic attack.

Nucleophilic addition of amines, such as anilines, to this compound has been systematically studied. researchgate.net The reaction outcome is highly dependent on the conditions, demonstrating the compound's tunable reactivity. The reaction can be directed to favor either addition to the keto group, leading to ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates, or to the ester group, resulting in N-aryl-4,4,4-trifluoro-3-oxobutyramides. researchgate.net

The addition of organometallic reagents, such as Grignard reagents, also targets the highly electrophilic trifluoromethyl ketone. evitachem.commasterorganicchemistry.com These reactions are fundamental for creating new carbon-carbon bonds and accessing trifluoromethylated tertiary alcohols, which are valuable motifs in medicinal chemistry. nih.govresearchgate.net The reaction of Grignard reagents with esters typically involves a double addition, but the high reactivity of the trifluoromethyl ketone in this substrate allows for selective addition. masterorganicchemistry.com

Intramolecular Cyclization and Annulation Mechanisms

This compound is a cornerstone in the synthesis of a diverse range of heterocyclic compounds through intramolecular cyclization and annulation reactions. researchgate.net These reactions often proceed via a tandem mechanism, beginning with an intermolecular reaction at one of the functional sites, followed by an intramolecular ring-closing step.

A prominent example is the one-pot multi-component reaction with arylidenemalononitriles, catalyzed by a base like triethylamine. researchgate.netx-mol.com The initial Michael addition from the active methylene group generates an intermediate that can undergo intramolecular cyclization. Depending on the reaction conditions and substrates, this cyclization can proceed through different pathways, yielding either dihydropyran or piperidine (B6355638) derivatives. researchgate.netx-mol.com The piperidine derivatives can be further transformed into tetrahydropyridine (B1245486) structures through subsequent refluxing. x-mol.com

Similarly, a one-pot reaction involving 1,3-cyclopentanedione, arylaldehydes, and this compound leads to trifluoromethylated cyclopenta[b]pyran (B14749333) derivatives. researchgate.net This process involves an initial Michael addition followed by an intramolecular cyclization, showcasing the efficiency of this building block in constructing fused ring systems. researchgate.net The synthetic utility of trifluoromethyl-β-dicarbonyls in cyclocondensation reactions with binucleophiles is a testament to their importance in fabricating complex heterocyclic scaffolds. researchgate.net

Elimination and Rearrangement Processes (e.g.,nih.govmasterorganicchemistry.com-Proton Shifts)

Derivatives formed from this compound can undergo various elimination and rearrangement processes to yield more complex or stable structures. Dehydration is a common elimination reaction observed in these systems. For example, hemi-ketal intermediates formed during cyclization reactions can be dehydrated to the corresponding dehydrated products upon treatment with an acid catalyst like TsOH in a suitable solvent. researchgate.net

Rearrangement reactions offer pathways to novel molecular scaffolds that might be otherwise difficult to access. While specific [4+2] or other pericyclic rearrangements involving the core structure are not extensively detailed in the provided context, related trifluoromethylated systems undergo significant rearrangements. For instance, a trifluoromethylation-rearrangement protocol has been developed as a major breakthrough for synthesizing OCF₃-bearing heterocycles under mild conditions. nih.gov This suggests the potential for designing similar rearrangement strategies starting from derivatives of this compound. The formation of tetrahydropyridine derivatives from piperidine intermediates upon refluxing with NEt₃ also implies a process involving proton shifts and elimination. researchgate.netx-mol.com

Carbene X–H Insertion Reactions

Reactions involving carbene intermediates represent a powerful tool for C-H functionalization. Diazo compounds are common precursors for generating carbenes, particularly in the presence of transition metal catalysts like rhodium. rsc.orgresearchgate.net These rhodium-catalyzed transformations proceed via the formation of a metal carbene intermediate, which can then undergo various reactions, including C-H insertion. rsc.orgmdpi.com

In the context of β-dicarbonyl compounds, rhodium-catalyzed reactions with diazoesters can lead to annulation products. rsc.org The mechanism involves C-H activation, carbene insertion, and a subsequent annulation sequence. rsc.org For example, the Rh₂(OAc)₄-catalyzed reaction of 2-aroyl-substituted NH-pyrroles with diazoesters results in the formation of pyrrolo[1,2-c] researchgate.netx-mol.comoxazin-1-ones. rsc.org Although this example does not directly use this compound, the reactivity pattern is highly relevant. The active methylene C-H bonds in this compound are susceptible to insertion by a rhodium carbene, providing a direct route to functionalized products. These reactions are highly efficient and atom-economic, making them attractive for synthetic applications. mdpi.com

Chemoselectivity and Regioselectivity in Transformations of this compound

The presence of multiple reactive sites in this compound makes chemoselectivity and regioselectivity critical considerations in its transformations. The outcome of a reaction can often be controlled by carefully selecting the catalyst, solvent, and temperature.

A clear demonstration of chemoselectivity is the reaction with anilines. By tuning the reaction conditions, one can selectively target either the ketone or the ester carbonyl group. researchgate.net This allows for the synthesis of either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides with high selectivity (>90%). researchgate.net

Regioselectivity is crucial in cyclization and cycloaddition reactions. In the reaction with arylidenemalononitriles, the ratio of the resulting dihydropyran and piperidine derivatives is dependent on the specific arylidenemalononitrile substrate and the reaction solvent used. researchgate.netx-mol.com In [3+2] cycloaddition reactions involving the enol form of this compound, the trifluoromethyl group has been found to accelerate the reaction but does not alter the regioselectivity, which is primarily controlled by the ester group. researchgate.netnih.gov This highlights the subtle interplay of electronic and steric effects of the different functional groups within the molecule in directing the reaction outcome. researchgate.net

Table 2: Controlling Selectivity in Reactions of this compound

| Reaction Type | Reactants | Controlling Factors | Selective Products | Reference |

|---|---|---|---|---|

| Chemoselectivity | Ethyl 4,4,4-trifluoro-3-oxobutanoate, Anilines | Solvent, Temperature, Catalyst | Ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates OR N-aryl-4,4,4-trifluoro-3-oxobutyramides | researchgate.net |

| Regioselectivity | Ethyl 4,4,4-trifluoro-3-oxobutanoate, Arylidenemalononitriles | Substrate structure, Solvent | Ratio of Dihydropyran vs. Piperidine derivatives | researchgate.netx-mol.com |

| Regioselectivity | Enol of Ethyl trifluoroacetoacetate, Nitrone | Ester group directs regiochemistry | Ortho regioselectivity | researchgate.netnih.gov |

Elucidation of Reaction Pathways through Mechanistic Studies

Understanding the detailed mechanisms of reactions involving this compound is essential for optimizing existing methods and developing new synthetic strategies. A combination of experimental and computational techniques is employed to elucidate these complex pathways.

Experimentally, reaction mechanisms are often proposed based on the isolation and characterization of intermediates and final products using spectroscopic methods (NMR, IR, Mass Spectrometry) and X-ray diffraction analysis. researchgate.netx-mol.com For instance, the structures of the dihydropyran, piperidine, and tetrahydropyridine derivatives formed from the reaction with arylidenemalononitriles were confirmed by these methods, which allowed for the proposal of a plausible reaction mechanism. researchgate.netx-mol.com

Kinetic studies provide further insight into reaction pathways. Stopped-flow NMR and IR spectroscopy have been used to perform detailed kinetic analysis of related trifluoromethylation reactions, deconstructing the roles of different species and intermediates in the catalytic cycle. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for investigating reaction mechanisms, regioselectivity, and the role of substituents. DFT calculations have been used to study the [3+2] cycloaddition reaction of the enol form of ethyl trifluoroacetoacetate with nitrones. researchgate.netnih.gov These studies help to rationalize the observed complete ortho regioselectivity and explain the accelerating effect of the CF₃ group on the reaction rate. nih.gov By evaluating potential energy surfaces and analyzing the geometries of transition states, a deeper understanding of the reaction's asynchronous, one-step mechanism can be achieved. nih.gov

Advanced Applications of Trifluoromethyl 3 Oxobutanoate in Organic Synthesis

Construction of Complex Fluorinated Molecular Frameworks

The unique structure of Trifluoromethyl 3-oxobutanoate makes it an ideal starting material for the construction of intricate and sterically demanding molecular architectures. Its trifluoromethyl group and dicarbonyl functionality allow for a wide range of chemical transformations. Researchers have successfully employed this compound in multicomponent reactions to create previously unknown types of tricyclic azaheterocyclic structures. For instance, the three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate, cycloheptanone (B156872), and various dinucleophiles (such as 1,2-diamines and 1,2-aminoalcohols) leads to the formation of complex cyclohepta-annulated derivatives of imidazo[1,2-a]- and oxazolo[3,2-a]pyridin-5-ones.

Furthermore, ETFAA serves as a key precursor for constrained azaheterocycles, a class of compounds with significant synthetic potential. A notable example is the development of a convenient pathway to 1-alkyl-2-(trifluoromethyl)azetidines. This synthesis proceeds from ETFAA through a sequence of imination, hydride reduction, chlorination, and a final base-induced ring closure. The resulting 2-CF3-azetidines exhibit unique reactivity, allowing for regiospecific ring-opening reactions to introduce a variety of nucleophiles, thereby expanding the diversity of accessible fluorinated frameworks.

Utility in the Preparation of Optically Active Fluorinated Building Blocks

This compound is a cornerstone in asymmetric synthesis for producing enantiopure fluorinated compounds. google.com The synthesis of optically active molecules is critical in the pharmaceutical industry, where the chirality of a molecule can determine its efficacy and safety.

One powerful method for achieving this is through biocatalysis. The asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using whole cells of microorganisms like Saccharomyces uvarum yields ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, a valuable chiral building block. nih.gov This bioconversion can be highly efficient, particularly in aqueous-organic solvent biphasic systems which can lead to high product concentrations. nih.gov

Beyond microbial reduction, ETFAA is used to generate a series of enantiopure chirons that serve as precursors for trifluoromethyl-β-amino acids. researchgate.net These are synthesized via a key aminoester intermediate that is resolved into its optically pure forms using chiral acids like (2R,3R)-tartaric acid. researchgate.net This approach has enabled the enantiopure synthesis of important targets such as (S)- and (R)-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral oxazolidine (B1195125) intermediates derived from ETFAA. google.com

Table 1: Asymmetric Microbial Reduction of Ethyl 4,4,4-trifluoroacetoacetate This table summarizes the results of the optimized bioconversion of ETFAA to its chiral alcohol derivative using Saccharomyces uvarum in a biphasic system.

| Parameter | Value |

|---|---|

| Substrate | Ethyl 4,4,4-trifluoroacetoacetate |

| Product | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate |

| Microorganism | Saccharomyces uvarum SW-58 |

| Conversion Rate | 85.0% |

| Enantiomeric Excess (e.e.) | 85.2% |

| Final Product Concentration | 54.6 g/L (in organic phase) |

Data sourced from PubMed. nih.gov

Development of Novel Trifluoromethyl-Containing Reagents and Synthons

This compound is not typically used to create new "reagents" in the classical sense, but it functions as a quintessential synthon—a fundamental building block that can be strategically incorporated into a larger molecule. nbinno.com Its value lies in its ability to introduce the trifluoromethyl-acetyl group (CF3C(O)CH2-) into various molecular scaffolds, which can then be further transformed.

The compound's role as a versatile synthon is evident in its application for creating other important building blocks. For example, it is a precursor to 4-(trifluoromethyl)azetidin-2-ones (β-lactams). These β-lactam synthons are highly valuable due to their strained ring system, which facilitates a variety of ring-opening and ring-transformation reactions. This allows for the construction of a diverse set of acyclic and cyclic CF3-substituted molecules, including diaminopropanes and aminopropanol (B1366323) derivatives.

Precursor Role for Diverse Heterocyclic Systems

The synthesis of heterocyclic compounds is a major focus of medicinal and agricultural chemistry, and this compound is a key precursor in this field. researchgate.net Its dicarbonyl nature makes it highly suitable for condensation reactions with a wide range of binucleophiles to form diverse heterocyclic rings.

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are an efficient method for generating molecular diversity. ETFAA is a prominent substrate in well-known MCRs like the Hantzsch and Biginelli reactions, which produce trifluoromethyl-substituted dihydropyridines and dihydropyrimidinones, respectively. These reactions tolerate a broad range of aldehydes, ketones, and (thio)ureas, allowing for the synthesis of large libraries of compounds.

Furthermore, novel three-component reactions have been developed specifically utilizing ETFAA. For example, reacting ETFAA with methyl ketones and 1,2-diamines or 2-aminoethanol leads to the chemo- and regio-selective formation of fused heterocyclic systems like hexahydroimidazo[1,2-a]pyridin-5-ones and hexahydrooxazolo[3,2-a]pyridin-5-ones. researchgate.net

Table 2: Examples of Heterocyclic Systems Derived from this compound This table showcases the variety of heterocyclic scaffolds that can be synthesized using ETFAA as a starting material.

| Heterocycle Class | Synthetic Method | Reactants |

|---|---|---|

| Pyridines / Pyrimidines | Hantzsch / Biginelli Reactions | ETFAA, Aldehydes, (Thio)urea or Ammonia source |

| Imidazo[1,2-a]pyridin-5-ones | Three-component cyclization | ETFAA, Methyl Ketones, 1,2-Ethanediamines |

| Oxazolo[3,2-a]pyridin-5-ones | Three-component cyclization | ETFAA, Methyl Ketones, 2-Aminoethanol |

| Quinolines | Condensation Reactions | ETFAA, Anilines |

| Pyrazoles | Condensation Reactions | ETFAA, Hydrazines |

| Coumarins | Pechmann Condensation | ETFAA, Phenols |

Data sourced from multiple studies on heterocyclic synthesis. researchgate.net

Integration into Convergent and Divergent Synthetic Strategies

The efficiency of multicomponent reactions makes this compound a valuable tool for both convergent and divergent synthetic strategies. Divergent synthesis, particularly diversity-oriented synthesis (DOS), aims to quickly generate libraries of structurally diverse molecules from a common intermediate.

The use of ETFAA in MCRs is a prime example of a divergent approach. researchgate.net A single, readily available starting material (ETFAA) can be reacted with a wide array of different aldehydes, ketones, and nucleophiles to produce a vast library of distinct heterocyclic frameworks. researchgate.net This strategy is a complexity-generating tool that allows for the rapid exploration of chemical space, which is essential in the early stages of drug discovery. By systematically varying the components in these MCRs, chemists can generate large collections of related but structurally diverse trifluoromethyl-containing compounds for biological screening.

Scalability and Process Optimization in Academic and Industrial Synthetic Endeavors

The industrial utility of a chemical compound depends heavily on the ability to produce it safely, efficiently, and on a large scale. The primary synthesis of ethyl 4,4,4-trifluoroacetoacetate itself has been optimized for industrial production. The Claisen condensation reaction between ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297), catalyzed by sodium ethoxide, has been refined to feature mild conditions, simple operation, high raw material conversion, and straightforward product separation, making it suitable for large-scale manufacturing. google.comgoogle.com

Furthermore, subsequent reactions involving ETFAA have been subjects of process optimization. In the biocatalytic reduction to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, researchers have systematically investigated various parameters to maximize yield and efficiency. nih.gov Factors such as the choice of organic solvent, pH, temperature, and the ratio of biomass to substrate were optimized to achieve high conversion and product concentration, demonstrating the scalability of this key transformation. nih.gov A versatile and robust protocol has also been developed for the multigram preparation of related β-diketones, which avoids cumbersome purification steps, further highlighting the practical applicability of ETFAA in scalable synthetic processes.

Advanced Spectroscopic and Analytical Methodologies in Research on Trifluoromethyl 3 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of trifluoromethyl 3-oxobutanoate, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this compound, the spectrum typically displays signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the methylene protons adjacent to the two carbonyl groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Signals can be assigned to the carbons of the ethyl group, the methylene carbon, the ester carbonyl carbon, the ketone carbonyl carbon, and the trifluoromethyl carbon. The trifluoromethyl carbon often appears as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum typically shows a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this peak is characteristic of the trifluoroacetyl group and can be influenced by the solvent and electronic environment. The typical range for the chemical shift of a trifluoroacetyl group is between -67 and -85 ppm relative to CFCl₃. researchgate.net

Table 1: Typical NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.3 | Triplet | -CH₃ (ethyl) |

| ¹H | ~3.6 | Singlet | -COCH₂CO- |

| ¹H | ~4.2 | Quartet | -OCH₂- (ethyl) |

| ¹³C | ~14 | Singlet | -CH₃ (ethyl) |

| ¹³C | ~48 | Singlet | -COCH₂CO- |

| ¹³C | ~62 | Singlet | -OCH₂- (ethyl) |

| ¹³C | ~116 | Quartet | -CF₃ |

| ¹³C | ~168 | Singlet | -C=O (ester) |

| ¹³C | ~185 | Quartet | -C=O (keto) |

| ¹⁹F | ~-76 | Singlet | -CF₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (e.g., Infrared (IR), Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are employed to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. ksu.edu.sayoutube.comcardiff.ac.uk These two techniques are complementary, as some molecular vibrations may be active in one technique but not the other. kurouskilab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound exhibits strong absorption bands characteristic of its functional groups. Key absorptions include the C=O stretching vibrations for the ester and ketone groups, C-O stretching for the ester, and C-F stretching for the trifluoromethyl group.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about molecular vibrations. ksu.edu.sa While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. ksu.edu.sa For this compound, Raman spectroscopy can also be used to identify the carbonyl and other functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1760 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1200 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-F stretch |

Note: Wavenumbers are approximate and can vary based on the sample preparation and instrument.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. nist.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. uni-saarland.dechemguide.co.uk

The mass spectrum of this compound will show a peak corresponding to the molecular ion, which confirms the molecular weight of the compound (184.11 g/mol ). nist.govchemicalbook.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) or the entire ester group. libretexts.org For β-keto esters, cleavage of the C-C bonds adjacent to the carbonyl groups is also a prominent fragmentation route. libretexts.org

Expected Fragmentation Peaks:

M⁺: The molecular ion peak.

[M - OCH₂CH₃]⁺: Loss of the ethoxy radical.

[M - COOCH₂CH₃]⁺: Loss of the ethoxycarbonyl radical.

[CF₃CO]⁺: Trifluoroacetyl cation.

[CF₃]⁺: Trifluoromethyl cation.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction (XRD) is a primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves directing X-rays onto a crystal and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the crystal lattice and the positions of atoms within the unit cell.

This compound is a liquid at room temperature, and therefore, single-crystal XRD analysis is not directly applicable. nih.govsigmaaldrich.com To study its solid-state structure using this technique, the compound would first need to be crystallized, typically at low temperatures. If a suitable single crystal could be obtained, XRD analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reverse-phase (RP) HPLC method can be utilized. sielc.comsielc.com In this setup, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The compound is detected as it elutes from the column, and the area of the resulting peak is proportional to its concentration, allowing for quantitative analysis and purity determination.

Gas Chromatography (GC): Given the volatility of this compound, gas chromatography is also a suitable technique for its analysis. In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the carrier gas (mobile phase) and the stationary phase. A detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), is used for detection and quantification. This method is highly effective for assessing purity and identifying volatile impurities.

Computational and Theoretical Investigations of Trifluoromethyl 3 Oxobutanoate and Its Transformations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Energetic Landscapes

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic landscapes of Trifluoromethyl 3-oxobutanoate. These methods provide a foundational understanding of the molecule's stability, reactivity, and intrinsic properties by solving for the electron density distribution.

DFT calculations can accurately reconstruct the electronic structure of the molecule, enabling the prediction of reactive sites and guiding the design of more stable systems. mdpi.com This approach is crucial for understanding how the potent electron-withdrawing trifluoromethyl group influences the electron distribution across the β-keto ester framework. wikipedia.org By calculating properties like molecular electrostatic potential (MEP) maps, researchers can visualize electron-rich and electron-deficient regions, predicting sites susceptible to nucleophilic or electrophilic attack.

Furthermore, DFT is used to construct detailed energy profile diagrams for reactions involving this compound. These diagrams map out the relative energies of reactants, intermediates, transition states, and products, providing a quantitative measure of reaction thermodynamics (enthalpy and Gibbs free energy changes) and kinetics (activation energies). mdpi.com For instance, the heats of formation (ΔfH°298) and bond dissociation energies (BDE) can be determined with high accuracy using isodesmic reaction methods, which help to cancel out systematic errors in calculations. This information is vital for assessing the feasibility of synthetic pathways and the stability of the molecule and its derivatives.

Table 1: Theoretical Methods in Electronic Structure Analysis

| Computational Method | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure reconstruction, reaction pathway analysis. mdpi.com | Provides electron density, molecular electrostatic potential, and prediction of reactive centers. |

| Isodesmic Reactions | Calculation of thermochemical data. | Accurate determination of heats of formation (ΔfH°). |

| M06-2X Functional | Construction of potential energy surfaces. | Calculation of activation energies and reaction enthalpies. |

Mechanistic Modeling and Transition State Analysis of Reactions

Computational modeling is a key asset for unraveling the complex mechanisms of reactions involving this compound. By mapping the entire reaction pathway, these models can validate proposed mechanisms and provide insights into the factors controlling reaction outcomes.

A critical component of mechanistic modeling is the location and characterization of transition states (TS). Transition states represent the highest energy point along a reaction coordinate and are identified computationally as saddle points on the potential energy surface, uniquely characterized by a single imaginary vibrational frequency. The visualization of this imaginary frequency confirms that the calculated structure indeed connects the reactants and products of a specific reaction step.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. These calculations trace the minimum energy path downhill from the transition state, ensuring that it smoothly connects the intended reactant and product, thereby verifying the proposed mechanistic step. DFT studies on related fluorinated compounds have successfully used these techniques to elucidate reaction pathways, determining activation barriers and comparing the feasibility of competing mechanisms. nih.gov For example, by comparing the energy barriers of different transition states, researchers can predict which reaction pathway is kinetically favored. nih.gov

Prediction of Chemical Reactivity and Selectivity Outcomes

Theoretical calculations are increasingly used to predict the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of chemical reactions, reducing the need for extensive experimental screening. For substrates like this compound, computational models can forecast how the molecule will behave under various reaction conditions.

By calculating the activation energies for different possible reaction pathways, computational models can predict which product is most likely to form. researchgate.net In reactions with multiple potential outcomes, such as the formation of different regioisomers, comparing the energies of the respective transition states allows for a rational prediction of the major product. researchgate.net The inclusion of solvent effects in these models can further refine the accuracy of these predictions. researchgate.net This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions to achieve desired products with high selectivity. mdpi.com

In Silico Prediction and Validation of Spectroscopic Parameters

While experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structure elucidation, computational methods can predict these spectroscopic parameters in silico. neurips.cc These predictions serve as a powerful tool for validating experimental results and interpreting complex spectra.

Large-scale computational efforts have led to the creation of extensive databases containing simulated spectra for hundreds of thousands of molecules. neurips.cc For a given molecular structure, quantum chemical calculations can predict key spectroscopic data:

1H and 13C NMR: Chemical shifts (δ) and coupling constants (J) can be calculated. These predictions help in assigning peaks in experimental spectra to specific atoms within the molecule.

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed, allowing for the prediction of the entire IR spectrum. This helps identify the presence of key functional groups based on their characteristic absorption bands. neurips.cc

Although a specific computational study predicting the full spectra for this compound is not detailed in the available literature, the known experimental data provides a benchmark for such validation. The agreement between predicted and experimental spectra can confirm a proposed structure or help differentiate between possible isomers.

Table 2: Experimental Spectroscopic Data for this compound

| Spectrum Type | Source | Notable Peaks / Features |

|---|---|---|

| 1H NMR | Sigma-Aldrich Co. LLC. nih.gov | Data available in spectral databases. |

| 13C NMR | Wiley-VCH GmbH nih.gov | Data available in spectral databases. |

| FTIR | Fluka / Wiley-VCH GmbH nih.gov | Data available in spectral databases. |

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

The biological activity and chemical reactivity of molecules are often dictated by their three-dimensional shape and flexibility. Conformational analysis, aided by computational methods, explores the different spatial arrangements (conformers) of a molecule and their relative energies.

For derivatives of this compound, a combination of high-resolution spectroscopy and quantum chemical calculations can be used to identify the most stable conformers in the gas phase. illinois.edu Studies on related fluorinated molecules have successfully identified dominant conformers and characterized their geometries. illinois.edursc.org For example, in substituted benzaldehydes and esters containing a trifluoromethyl group, computational modeling has been used to determine whether conformers are planar or non-planar and to quantify their relative populations. rsc.org

Future Directions and Emerging Research Perspectives

Unexplored Reactivity and Novel Transformational Pathways for Trifluoromethyl 3-oxobutanoate

This compound has proven to be a valuable precursor in a variety of reactions, particularly in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic systems. Its reactivity stems from the presence of multiple functional groups: a β-ketoester moiety and a trifluoromethyl group, which activates the adjacent carbonyl for nucleophilic attack and influences the acidity of the α-protons.

Future research is poised to uncover novel transformational pathways by exploring its participation in a wider array of reaction types. While its use in MCRs to form pyran, piperidine (B6355638), and quinolinone derivatives is established, its potential in other cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, remains an area ripe for investigation. researchgate.net Furthermore, the development of new catalytic systems could unlock unprecedented reactivity patterns, leading to the formation of novel molecular scaffolds.

The exploration of domino reactions initiated by the unique reactivity of the trifluoromethyl ketone is another promising avenue. For instance, a cascade sequence could be designed where an initial reaction at the carbonyl is followed by a series of intramolecular transformations, leading to the rapid assembly of complex polycyclic structures. Investigating the reactivity of the lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate has already shown unusual transformations, yielding compounds like 4-amino-2,6-bis(trifluoromethyl)pyridine, highlighting the potential for discovering unexpected and valuable chemical transformations. nih.gov

A summary of representative multicomponent reactions involving Ethyl 4,4,4-trifluoro-3-oxobutanoate is presented in the table below.

| Reactants | Catalyst | Product(s) | Reference |

| Arylidenemalononitriles | NEt₃ | 2-Trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine (B127925) derivatives | researchgate.netnih.gov |

| 1,3-Cyclopentanedione, Arylaldehydes | NH₄OAc | Trifluoromethylated cyclopenta[b]pyran (B14749333) derivatives | researchgate.net |

| Barbituric acid, Aromatic aldehydes | Et₃N | Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives | researchgate.net |

| 2-Arylidene-indane-1,3-diones | Piperidine | Fluorine-containing multiply substituted dispirocyclohexanes | researchgate.net |

| Nitrostyrenes | Et₃N | Ethyl 5-(hydroxyimino)- 4-aryl-2-(trifluoromethyl)-2,5-dihydrofuran-3-carboxylates | researchgate.net |

Advancements in Stereoselective Catalysis for Complex Fluorinated Systems

The synthesis of chiral fluorinated molecules is of paramount importance in medicinal chemistry and materials science. This compound serves as an excellent starting material for the stereoselective synthesis of molecules containing a trifluoromethylated stereocenter. A significant area of advancement lies in the development of novel catalytic systems that can control the stereochemical outcome of reactions involving this substrate.

A notable example of stereoselective catalysis is the asymmetric reduction of the keto group in ethyl 4,4,4-trifluoro-3-oxobutanoate to produce the corresponding chiral alcohol, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. This transformation has been successfully achieved using microbial catalysts, such as whole cells of Saccharomyces uvarum and Kluyveromyces marxianus. researchgate.netx-mol.com These biocatalytic approaches offer a green and efficient route to enantiomerically enriched products.

Future research will likely focus on expanding the toolbox of catalysts for other types of stereoselective transformations of this compound. This includes the development of chiral Lewis acids, organocatalysts, and transition-metal catalysts for reactions such as asymmetric Michael additions, aldol (B89426) reactions, and cycloadditions. The goal is to achieve high levels of diastereo- and enantioselectivity, providing access to a wide range of structurally diverse and optically active trifluoromethylated compounds.

The table below summarizes the results of microbial-catalyzed asymmetric reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate.

| Microbial Catalyst | Product | Conversion (%) | Enantiomeric Excess (%) | Reference |

| Saccharomyces uvarum SW-58 | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | 85.0 | 85.2 | researchgate.net |

| Kluyveromyces marxianus | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | 81 | 29 | x-mol.com |

Integration with Sustainable and Green Chemistry Methodologies (e.g., Flow Chemistry, Solvent-Free Reactions)

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The integration of this compound into sustainable and green chemistry methodologies presents a significant opportunity for future research.

Biocatalysis, as demonstrated by the microbial reduction of this compound, is a prime example of a green chemistry approach. researchgate.netx-mol.com These reactions are typically performed in aqueous media under mild conditions, avoiding the use of hazardous reagents and solvents. Further exploration of enzymatic transformations of this substrate could lead to even more sustainable synthetic routes.

Another promising area is the development of reactions under solvent-free conditions. Eliminating organic solvents, which are often toxic and contribute to environmental pollution, is a key goal of green chemistry. Investigating the reactivity of this compound in solid-state reactions or under neat conditions could lead to highly efficient and environmentally benign processes.

The application of flow chemistry to reactions involving this compound is a largely unexplored but potentially transformative area. Continuous flow reactors offer numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. springernature.com While the continuous flow synthesis of related compounds like ethyl trifluoroacetate (B77799) has been reported, the direct application to this compound remains a frontier. researchgate.net Future work in this area could lead to the development of highly efficient and sustainable manufacturing processes for trifluoromethylated compounds.

Development of Innovative Trifluoromethylated Building Blocks from this compound

This compound is not only a versatile reactant but also a valuable starting material for the synthesis of other innovative trifluoromethylated building blocks. beilstein-journals.org The diverse array of heterocyclic compounds synthesized from this precursor, such as pyrans, piperidines, and quinolinones, can themselves serve as scaffolds for the development of new pharmaceuticals and agrochemicals. researchgate.net

Future research will likely focus on the strategic transformation of this compound into novel building blocks with unique functionalities. For example, the trifluoromethylated chiral alcohols obtained from its asymmetric reduction are valuable synthons for the preparation of more complex chiral molecules. researchgate.netx-mol.com By combining the inherent reactivity of this compound with other synthetic transformations, a vast chemical space of novel trifluoromethylated compounds can be accessed.

The chemoselectivity of reactions involving ethyl 4,4,4-trifluoro-3-oxobutanoate with anilines has been systematically studied, leading to the selective synthesis of 2-trifluoromethyl-4-quinolinones and 4-trifluoromethyl-2-quinolinones. enamine.net This demonstrates the potential to fine-tune reaction conditions to produce specific isomers, which can then be used as distinct building blocks for further synthetic elaboration.

The following table showcases some of the innovative building blocks that have been synthesized from Ethyl 4,4,4-trifluoro-3-oxobutanoate.

| Starting Material | Reagent(s) | Product (Building Block) | Application/Significance | Reference |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Anilines | 2-Trifluoromethyl-4-quinolinones and 4-Trifluoromethyl-2-quinolinones | Precursors for pharmaceuticals | enamine.net |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Arylidenemalononitriles | Dihydropyran and piperidine derivatives | Biologically active heterocycles | researchgate.net |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Microbial catalysts | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | Chiral synthon | researchgate.net |

Synergistic Approaches Combining Experimental and Computational Chemistry in this compound Research

The combination of experimental and computational chemistry offers a powerful approach to understanding and predicting the reactivity and selectivity of chemical reactions. In the context of this compound research, such a synergistic approach can accelerate the discovery of novel transformations and the development of more efficient catalytic systems.

Computational methods, such as Density Functional Theory (DFT), can be employed to investigate the mechanisms of reactions involving this compound. For example, a computational study has been conducted on the keto-enol tautomerization of ethyl 4,4,4-trifluoroacetoacetate, providing insights into the relative stabilities of the tautomers and the influence of the solvent. researchgate.net This fundamental understanding can be crucial for controlling the outcome of subsequent reactions.

Future research should aim to integrate computational modeling more deeply into the experimental workflow. For instance, DFT calculations can be used to:

Predict the regioselectivity and stereoselectivity of reactions, guiding the design of new experiments.

Elucidate the role of catalysts in stereoselective transformations, aiding in the development of more efficient and selective catalysts.

Explore the energy profiles of potential unexplored reaction pathways, identifying promising new areas for experimental investigation.

By combining the predictive power of computational chemistry with the practical validation of experimental work, the full potential of this compound as a versatile building block can be realized more rapidly and efficiently.

Q & A

Q. What are the optimal synthetic routes for Trifluoromethyl 3-oxobutanoate derivatives, and how do reaction conditions influence yields?

- Methodological Answer : this compound derivatives can be synthesized via esterification or condensation reactions. For example:

- Claisen condensation : Reacting ethyl trifluoroacetate with ketones in the presence of a base (e.g., CsOH) under anhydrous conditions .

- Fluorinated ester coupling : Ethyl 4,4-difluoro-3-oxobutanoate is synthesized from ethyl difluoroacetate and ethyl acetate, suggesting similar strategies for trifluoromethyl analogs .

- Three-component reactions : Utilize CsOH as a catalyst for cyclization, as seen in isopropyl 3-oxobutanoate synthesis .

Key factors include temperature control (0–6°C for sensitive intermediates ), solvent selection (anhydrous THF or DMF), and purification via fractional distillation or column chromatography.

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : The trifluoromethyl group (CF₃) exhibits distinct ¹⁹F NMR signals near -60 to -70 ppm. ¹H NMR can identify the keto-enol tautomerism of the 3-oxobutanoate moiety .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments the ester group, with molecular ion peaks (e.g., m/z 202 for methyl 3-oxo-2-(trifluoromethyl)butanoate) .

- Gas Chromatography (GC) : Purity analysis (>92% GC purity) is critical, as seen in trifluoromethanesulfonate derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : OSHA-compliant chemical goggles, nitrile gloves, and flame-resistant lab coats .

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis or decomposition .

- Ventilation : Use fume hoods to avoid inhalation of volatile trifluoromethyl intermediates .

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb residuals using silica gel .

Q. What thermodynamic data (e.g., enthalpy of formation) are available for this compound analogs?

- Methodological Answer : Ethyl 3-oxobutanoate’s standard molar enthalpy of formation (ΔfH°) is determined via combustion calorimetry and gas-phase thermochemistry, providing a benchmark for trifluoromethyl derivatives . Computational methods (e.g., DFT) can estimate ΔfH° by comparing with structurally similar compounds like 4,4,4-trifluoro-2-methyl-3-oxobutanoic acid .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound-based materials for optoelectronic applications?

- Methodological Answer : Density Functional Theory (DFT) predicts the Lowest Excited (LE) and Charge Transfer (CT) states in fluorinated compounds. For example, fluorinated triarylboranes with D-π-A structures are optimized for thermally activated delayed fluorescence (TADF) by minimizing the LE/CT energy gap . Apply similar protocols to this compound derivatives by modifying π-bridge groups (e.g., thiophene or phenyl rings) and assessing frontier molecular orbitals (HOMO-LUMO) .

Q. What role does this compound play in enzyme inhibition or drug design?

- Methodological Answer :

- MMP-1 Inhibition : The trifluoromethyl group enhances binding affinity to enzyme active sites (e.g., interaction with ARG214 in MMP-1 ).

- Prodrug Synthesis : Derivatives like N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide are screened as protease inhibitors using high-throughput assays .

- Pharmacokinetics : The CF₃ group improves metabolic stability and lipophilicity, assessed via logP measurements and microsomal stability tests .

Q. How do structural modifications of this compound impact structure-activity relationships (SAR) in medicinal chemistry?

- Methodological Answer :

- Substituent Effects : Para-substituted trifluoromethyl groups increase steric bulk, reducing off-target interactions, while meta-substitution enhances electronic effects (e.g., Hammett constants) .

- Bioisosteric Replacement : Replace the ester group with amides (e.g., 3-oxobutanamide derivatives) to improve bioavailability, as seen in kinase inhibitor studies .

- Activity Cliffs : SAR matrix analysis identifies critical substitutions that drastically alter potency, validated via IC₅₀ assays .

Q. What advanced analytical techniques resolve challenges in quantifying this compound in complex matrices?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase C18 columns with ESI+ ionization to detect trace amounts in biological samples (LOQ < 1 ng/mL) .

- Isotope Dilution : Employ deuterated internal standards (e.g., d₁₅-labeled analogs) for accurate quantification .

- X-ray Crystallography : Resolve keto-enol tautomerism in single crystals, critical for understanding reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.